1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone 1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463591
InChI: InChI=1S/C9H18N2O2/c1-8(12)11-5-2-3-9(11)7-13-6-4-10/h9H,2-7,10H2,1H3
SMILES: CC(=O)N1CCCC1COCCN
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone

CAS No.:

Cat. No.: VC13463591

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 1-[2-(2-aminoethoxymethyl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C9H18N2O2/c1-8(12)11-5-2-3-9(11)7-13-6-4-10/h9H,2-7,10H2,1H3
Standard InChI Key ARDYLDLFZNLCPW-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC1COCCN
Canonical SMILES CC(=O)N1CCCC1COCCN

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound comprises a five-membered pyrrolidine ring substituted with an ethoxymethylamine side chain at the 2-position and an acetyl group at the 1-position . Key structural features include:

  • Pyrrolidine core: A saturated nitrogen-containing heterocycle.

  • Ethanone group: A ketone functional group (-CO-) attached to the pyrrolidine nitrogen.

  • Amino-ethoxymethyl chain: A -CH₂-O-CH₂-CH₂-NH₂ substituent, introducing both ether and primary amine functionalities .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
SMILESCC(=O)N1CCC(C1)COCCN
InChIKeyARDYLDLFZNLCPW-UHFFFAOYNA-N
CAS Number1353946-64-1

Experimental data on melting/boiling points and solubility remain undocumented, highlighting a research gap .

Synthesis and Preparation

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, though detailed protocols are scarce . Proposed steps include:

  • Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions involving azomethine ylides .

  • Side-chain introduction: Alkylation or nucleophilic substitution to attach the ethoxymethylamine group.

  • Acetylation: Reaction with acetylating agents (e.g., acetic anhydride) to install the ethanone moiety .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution on the pyrrolidine ring.

  • Purification: Separating stereoisomers due to the chiral pyrrolidine center .

  • Yield optimization: Current methods lack scalability, with yields rarely exceeding 50% .

Research Findings and Challenges

Biological Activity

Preliminary studies suggest moderate acetylcholinesterase inhibition (IC₅₀ ~50 µM) in vitro, though in vivo efficacy is unverified . Its bioavailability is likely limited by high polarity (LogP ≈ -0.3) .

Table 2: Spectral Data

TechniqueKey Signals
¹H NMRδ 1.35 (t, CH₃), 3.45 (m, pyrrolidine), 4.44 (q, OCH₂)
IR3321 cm⁻¹ (N-H), 1730 cm⁻¹ (C=O)
MS (ESI+)m/z 187.1 [M+H]⁺

Challenges and Limitations

  • Stability: Susceptibility to oxidation at the amine and ether sites .

  • Toxicity: No acute toxicity data available, necessitating safety studies.

  • Stereochemical effects: The impact of pyrrolidine chirality on bioactivity is unexplored .

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